molecular formula C15H30N2O2 B14329329 2-Dodecylpropanediamide CAS No. 101452-66-8

2-Dodecylpropanediamide

Cat. No.: B14329329
CAS No.: 101452-66-8
M. Wt: 270.41 g/mol
InChI Key: ZCUSIIIYJWZSQG-UHFFFAOYSA-N
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Description

2-Dodecylpropanediamide is an organic compound characterized by the presence of a long dodecyl chain attached to a propanediamide backbone. This compound is notable for its amphiphilic properties, which make it useful in various applications, including as a surfactant and in the formation of monolayers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylpropanediamide typically involves the reaction of dodecylamine with a suitable propanediamide precursor. One common method is the reaction of dodecylamine with acryloyl chloride, followed by hydrogenation to yield the desired product. The reaction conditions often include:

    Temperature: Typically carried out at room temperature to 50°C.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Hydrogenation may require a palladium on carbon catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the amide group can yield primary amines.

    Substitution: The dodecyl chain can undergo substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation may involve reagents like bromine or chlorine, while sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Dodecylpropanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the formation of micelles and monolayers, which are essential in studying surface chemistry and catalysis.

    Biology: Employed in the preparation of lipid bilayers and as a component in drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible materials and as a carrier for therapeutic agents.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Dodecylpropanediamide is largely dependent on its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Dodecylpropanediamine: Similar structure but with an amine group instead of an amide.

    Dodecylamine: Lacks the propanediamide backbone.

    N,N-Dimethyldodecylamine: Contains a tertiary amine instead of an amide group.

Uniqueness

2-Dodecylpropanediamide is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic propanediamide group. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

101452-66-8

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

2-dodecylpropanediamide

InChI

InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)18)15(17)19/h13H,2-12H2,1H3,(H2,16,18)(H2,17,19)

InChI Key

ZCUSIIIYJWZSQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)N)C(=O)N

Origin of Product

United States

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